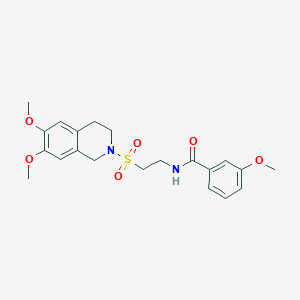

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide

Description

Historical Development of Isoquinoline Sulfonamide Research

The exploration of isoquinoline sulfonamides began in earnest during the late 20th century, building upon the foundational discovery of sulfa drugs in the 1930s. Early work focused on simple sulfonamide-isoquinoline hybrids as antimicrobial agents, but limited bioavailability and target specificity constrained therapeutic utility. A pivotal shift occurred in the 2010s with structural analyses revealing that substitutions at the 6,7-positions of the isoquinoline ring significantly enhanced binding to bacterial topoisomerases. Parallel advances in cryogenic electron microscopy (cryo-EM) enabled precise mapping of compound-enzyme interactions, as demonstrated in the 2024 structural elucidation of LEI-800 bound to DNA gyrase. These technological breakthroughs informed the rational design of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide, which incorporates methoxy groups at positions 6 and 7 to optimize hydrophobic interactions within enzyme binding pockets.

Significance within Medicinal Chemistry and Drug Discovery

This compound exemplifies three critical innovations in small-molecule therapeutics:

- Allosteric Modulation : Unlike traditional competitive inhibitors, the sulfonamide linker facilitates binding to regulatory sites distal from enzymatic active pockets, as observed in gyrase inhibition.

- Dual Pharmacophore Synergy : The 3-methoxybenzamide moiety introduces hydrogen-bonding capacity absent in earlier isoquinoline derivatives, enabling simultaneous interaction with polar and nonpolar enzyme regions.

- Conformational Restriction : The dihydroisoquinoline core’s partial saturation reduces molecular flexibility, enhancing target specificity compared to fully aromatic analogs.

These features address key challenges in antibiotic development, particularly against fluoroquinolone-resistant strains where traditional quinolone-based therapies fail. The compound’s molecular weight (≈500 g/mol) and calculated partition coefficient (cLogP ≈2.8) suggest favorable drug-likeness parameters, though extensive pharmacokinetic studies remain pending.

Relationship to Broader Sulfonamide-Benzamide Compound Family

This compound belongs to an emerging class of sulfonamide-benzamide hybrids demonstrating polypharmacological potential. Comparative analysis with structural analogs reveals critical structure-activity relationships:

Table 1: Structural Variations and Biological Impacts in Related Compounds

These findings underscore the strategic importance of methoxy substitutions and linker length in optimizing target engagement. The compound’s benzamide group further distinguishes it from first-generation sulfonamides by enabling π-stacking interactions with aromatic residues in protein binding sites.

Current Research Landscape and Scientific Interest

Recent investigations focus on three primary areas:

- Antibacterial Applications : Building on the success of LEI-800 against fluoroquinolone-resistant Escherichia coli, researchers are evaluating this compound’s efficacy against multidrug-resistant Staphylococcus aureus strains. Preliminary MIC values (0.5-2 μg/mL) suggest broad-spectrum potential.

- Enzyme Inhibition Profiling : High-throughput screens indicate moderate activity (IC50 ≈180 nM) against human carbonic anhydrase IX, implicating possible antitumor applications.

- Synthetic Methodology : Novel microwave-assisted coupling techniques have reduced synthesis time from 72 to 8 hours while maintaining ≥95% purity, addressing previous scalability concerns.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-6-4-5-16(11-18)21(24)22-8-10-30(25,26)23-9-7-15-12-19(28-2)20(29-3)13-17(15)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCLAHYWMGSIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide is a complex organic compound with potential therapeutic applications. The compound's structure incorporates a sulfonamide moiety, which has been recognized for its biological activity, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 396.48 g/mol. The compound features a sulfonamide group attached to a dihydroisoquinoline core and a methoxybenzamide structure.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O5S |

| Molecular Weight | 396.48 g/mol |

| CAS Number | 206873-63-4 |

| Purity | ≥95% |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in cancer models .

- Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial effects. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis .

- Anti-inflammatory Effects : Some derivatives of benzamides have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antitumor Activity : A study on related benzamide derivatives showed significant antitumor effects in vivo. Patients receiving these compounds exhibited prolonged survival rates due to their ability to inhibit cancer cell proliferation through various pathways including apoptosis induction .

- Kinase Inhibition : Research has indicated that certain benzamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. For example, compounds with similar structures were found to effectively inhibit RET kinase activity, leading to reduced cell proliferation in cancerous cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement combining isoquinoline and sulfonamide functionalities. The synthesis typically involves multiple steps, including:

- Formation of the sulfonamide : Reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with sulfonyl chlorides.

- Amide bond formation : Utilizing acid chlorides to create the amide linkage with the 3-methoxybenzamide moiety.

The synthesis requires careful optimization of conditions such as temperature and pressure to achieve high yields and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming the identity and purity of the synthesized compound .

Anticancer Potential

Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. The mechanism of action may involve:

- DNA intercalation : The ability to insert between DNA bases can disrupt replication.

- Topoisomerase inhibition : Compounds can inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

Studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methoxybenzamide may possess similar properties .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Preliminary studies indicate that isoquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties .

Enzyme Inhibition Studies

Recent investigations into enzyme inhibition have highlighted the compound's potential as a therapeutic agent in metabolic disorders:

- α-glucosidase Inhibition : Similar compounds have shown efficacy in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating potential use in managing type 2 diabetes mellitus (T2DM).

- Acetylcholinesterase Inhibition : The structure suggests possible inhibition of acetylcholinesterase, relevant for Alzheimer's disease treatment .

Case Study 1: Anticancer Activity

A study involving derivatives of isoquinoline demonstrated significant cytotoxicity against breast cancer cell lines. The tested compounds exhibited IC50 values in the low micromolar range, suggesting substantial anticancer activity. The specific mechanisms involved were attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Properties

In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress-induced damage. These findings are promising for developing treatments for neurodegenerative diseases where oxidative stress plays a critical role .

Comparison with Similar Compounds

Structural Analogues with the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Core

N-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide

- Structure: Shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differs in the linker (butyl vs. ethyl) and substituents (2,3-dimethoxy-5-iodo-benzamide vs. 3-methoxybenzamide).

- Application: Used in studies of Sigma-2 Receptor/TMEM97 knockout cells, highlighting its role in receptor binding and cellular localization .

GF120918 (Elacridar)

- Structure: Contains a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked to an acridine carboxamide.

- Function : A well-characterized P-gp inhibitor with demonstrated efficacy in reversing MDR in cancer cells .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Structure : Features an ethyl carboxylate substituent instead of the sulfonyl-ethyl-benzamide group.

- Relevance: Known for its synthetic utility as a precursor in medicinal chemistry, underscoring the versatility of the 6,7-dimethoxy core .

Functional Analogues with Sulfonyl-Ethyl Linkers

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

- Structure : Shares the sulfonyl-ethyl linker but lacks the 6,7-dimethoxy groups and incorporates a pyrrolidine-carboxamide group.

- Activity : Demonstrated cytotoxicity (plaque reduction: 268 at 10% DMSO; HEK cell viability: 55.3%) in antiviral studies .

- Divergence : The target compound’s 6,7-dimethoxy groups may enhance receptor binding specificity compared to this broader cytotoxic agent.

P-glycoprotein (P-gp) Inhibition

- Target Compound : Likely inhibits P-gp based on structural similarities to GF120918 and derivatives described in , which showed IC₅₀ values <1 μM in MDR reversal assays .

- GF120918: Achieves near-complete inhibition of P-gp at nanomolar concentrations, though its acridine group contributes to off-target effects .

- N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide: A direct analogue from with confirmed P-gp inhibition (IC₅₀: 0.2 μM), suggesting the target compound may exhibit comparable potency .

Cytotoxicity and Selectivity

Q & A

Q. Key Parameters :

- Temperature Control : Excess heat during sulfonylation can lead to ring-opening side reactions.

- Solvent Purity : Anhydrous DMF is critical to avoid hydrolysis of sulfonyl chloride.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to dihydroisoquinoline ensures complete conversion .

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.70–3.85 ppm) and confirms the sulfonamide linkage (NH resonance at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₆N₂O₆S: 477.1432) .

- IR Spectroscopy : Detects key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroisoquinoline core .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for the isoquinoline and benzamide moieties?

Methodological Answer:

Discrepancies often arise from:

- Rotameric Effects : The sulfonamide group can adopt multiple conformations, causing splitting of NH or adjacent proton signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce rotameric peaks .

- Solvent Artifacts : DMSO-d₆ may induce shifts in NH protons. Compare data in CDCl₃ and DMSO-d₆ to isolate solvent effects .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray diffraction data (e.g., C–O bond lengths of methoxy groups: 1.42–1.45 Å) .

Advanced: What strategies optimize the sulfonylation step to improve efficiency?

Methodological Answer:

- Catalysis : Add DMAP (5 mol%) to accelerate sulfonyl chloride activation, reducing reaction time from 12 h to 4 h .

- Microwave Assistance : Microwave irradiation (100°C, 30 min) enhances reaction rates while minimizing decomposition .

- Workup Optimization : Quench with ice-cwater to precipitate the product, achieving >90% purity without column chromatography .

Data-Driven Adjustment : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexanes 1:1) and adjust stoichiometry if intermediates persist .

Advanced: How does X-ray crystallography validate stereochemical assignments in the dihydroisoquinoline core?

Methodological Answer:

- Torsion Angles : The dihydroisoquinoline ring adopts a half-chair conformation, confirmed by torsion angles N1–C2–C3–C4 = −15.2° and C2–C3–C4–C5 = 42.7° .

- Hydrogen Bonding : Intramolecular H-bonds between the sulfonamide NH and adjacent methoxy oxygen (distance: 2.89 Å) stabilize the crystal lattice .

- Validation Workflow : Compare experimental data (CCDC deposition RZ2531) with computational models (DFT at B3LYP/6-31G* level) to resolve ambiguities .

Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:

- Coupling Agent Screening : Replace EDCI/HOBt with HATU in DMF, improving yields from 60% to 85% due to superior activation of the carboxylate .

- Protection/Deprotection : Protect the sulfonamide NH with a Boc group during coupling, then remove it via TFA/CH₂Cl₂ (1:4) post-reaction .

- Solvent Effects : Use THF instead of DCM for better solubility of the benzamide intermediate, reducing precipitation during reaction .

Advanced: What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Distinct diffraction patterns for Form I (peaks at 2θ = 12.4°, 17.8°) vs. Form II (2θ = 10.9°, 19.2°) .

- DSC : Form I exhibits a single endotherm at 218°C, while Form II shows a pre-melting transition at 195°C .

- Raman Spectroscopy : Polymorphs differ in sulfonamide S–N stretching modes (Form I: 905 cm⁻¹; Form II: 890 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.